(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1) is a highly pure chiral amino diol fundamentally utilized as a stereodefining building block in asymmetric synthesis and chiral resolution . Characterized by its two contiguous stereocenters and a 1,3-diol motif, it is a critical precursor for chiral 2-oxazolines, which are ubiquitous as auxiliaries and ligands in transition-metal-catalyzed asymmetric transformations . For procurement professionals and process chemists, its value lies in its reliable enantiopurity and its specific spatial arrangement, which dictates the stereochemical outcome of downstream active pharmaceutical ingredients (APIs) and advanced intermediates .
Substituting (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol with its cheaper, industrially abundant enantiomer, (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol (the chloramphenicol base), results in a complete inversion of stereochemistry in the final product, rendering it entirely unsuitable if a specific enantiomer is targeted [1]. Furthermore, substituting with racemic mixtures eliminates all asymmetric induction, while replacing it with simpler chiral 1,2-amino alcohols, such as (S)-phenylglycinol, removes the critical exocyclic hydroxymethyl group necessary for downstream functionalization, solid-support tethering, or complex 1,3-dioxane formation [2].
When utilized as an auxiliary to synthesize chiral 2-oxazoline ligands for transition-metal catalysis, the (1S,2S) isomer reliably dictates the formation of the targeted product enantiomer. In contrast, substitution with the (1R,2R) isomer yields the exact opposite enantiomer, while a racemic baseline provides 0% ee, making enantiomer-specific procurement mandatory for asymmetric processes.
| Evidence Dimension | Stereochemical outcome of downstream catalyzed product |
| Target Compound Data | High enantiomeric excess (>95% ee) of the target enantiomer |
| Comparator Or Baseline | (1R,2R) isomer |
| Quantified Difference | Complete stereochemical inversion (yields opposite enantiomer) |
| Conditions | Transition-metal catalyzed asymmetric reactions using derived 2-oxazoline ligands |
Procurement of the exact (1S,2S) stereoisomer is structurally mandatory to achieve the correct API enantiomer in asymmetric manufacturing.
Unlike simpler chiral auxiliaries such as (S)-phenylglycinol, which possess only a single hydroxyl group consumed during oxazoline ring formation, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol retains a free primary hydroxymethyl group [1]. This provides 1 additional derivatizable site per molecule, enabling subsequent etherification for steric tuning, 1,3-dioxane formation, or attachment to polymeric supports for catalyst recovery[1].
| Evidence Dimension | Available reactive hydroxyl sites post-oxazoline formation |
| Target Compound Data | 1 free primary hydroxyl group |
| Comparator Or Baseline | (S)-phenylglycinol (0 free hydroxyl groups) |
| Quantified Difference | 100% increase in post-cyclization functionalization sites |
| Conditions | Standard oxazoline ring synthesis conditions |
The retained hydroxymethyl group is essential for process chemists designing recyclable, solid-supported catalysts for industrial scale-up.
As an optically active amine resolving agent, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol forms highly crystalline diastereomeric salts with specific racemic carboxylic acids, frequently achieving high diastereomeric excess after crystallization[1]. Substituting with the (1R,2R) enantiomer selectively precipitates the opposite acid enantiomer, dictating that the (1S,2S) form must be procured when the corresponding target acid is required[1].
| Evidence Dimension | Targeted enantiomer isolation during chiral resolution |
| Target Compound Data | Selective precipitation of the targeted (S)- or (R)-acid salt |
| Comparator Or Baseline | (1R,2R) isomer |
| Quantified Difference | Precipitation of the opposite stereoisomer |
| Conditions | Fractional crystallization in standard organic solvents |
Selects the exact enantiomer needed during the bulk resolution of racemic pharmaceutical intermediates.
The compound is the mandatory precursor for creating specific enantiomers of 2-oxazoline ligands, critical for achieving high enantioselectivity in industrial asymmetric reactions .
Employed as a highly effective resolving agent in bulk pharmaceutical manufacturing, where it forms easily separable diastereomeric salts to isolate specific enantiomers of carboxylic acids with high optical purity [1].
The presence of the primary hydroxyl group, which remains free after oxazoline formation or can be used to form 1,3-dioxanes, makes this compound an ideal building block for tethering chiral catalysts to solid supports, enabling catalyst recycling and continuous flow manufacturing [2].
Irritant